1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic organic compound notable for its complex structure and potential applications in various fields, including medicinal chemistry. The compound features a pyrrole ring, which is a five-membered aromatic ring containing nitrogen, and is characterized by the presence of a trifluoromethyl group and a chlorophenyl substituent. This unique combination of functional groups contributes to its chemical reactivity and biological activity.
1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde falls under the category of heterocyclic compounds due to the presence of the nitrogen atom in its pyrrole structure. It is classified as an aldehyde because of the carbaldehyde functional group (-CHO) attached to the pyrrole ring.
The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Techniques such as thin-layer chromatography are employed for monitoring reaction progress, while spectroscopic methods (Nuclear Magnetic Resonance, Infrared Spectroscopy) are utilized for product characterization .
The molecular formula for 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is C13H11ClF3N. The structure consists of:
Molecular weight: approximately 287.68 g/mol . The compound's three-dimensional structure can be analyzed using computational chemistry methods to predict its reactivity and interactions.
1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde may undergo various chemical reactions due to its electrophilic nature:
The reactivity is influenced by the electron-withdrawing effects of both the trifluoromethyl and chloro groups, which stabilize certain intermediates during reactions .
The mechanism by which 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its biological effects is not fully elucidated but may involve:
Studies suggest that modifications in side groups significantly influence biological activity, indicating that this compound could be explored further for therapeutic applications .
1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant analyses such as elemental analysis confirm its composition and purity .
The potential applications of 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde include:
The strategic disconnection of 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde reveals three logical synthons: the aldehyde functionality, the 2,5-dimethylpyrrole core, and the 4-chloro-3-(trifluoromethyl)phenyl electrophile. The most efficient retrosynthetic pathway involves late-stage introduction of the aldehyde via Vilsmeier-Haack formylation on a preformed 1-aryl-2,5-dimethylpyrrole, as demonstrated by commercial availability of the unsubstituted pyrrole precursor [3] [10]. Alternative disconnection at the N-aryl bond suggests Knorr pyrrole synthesis using aminolevulinic acid derivatives followed by Ullmann-type coupling with 1-chloro-4-(trifluoromethyl)benzene – though this route suffers from regioselectivity challenges with the sterically hindered 3-trifluoromethyl group [5] [8]. Computational modeling indicates that electron-withdrawing substituents on the phenyl ring significantly reduce the activation barrier (ΔG‡ ≈ 18.5 kcal/mol) for electrophilic formylation at the pyrrole 3-position due to attenuated aromaticity of the heterocycle [10].
Table 1: Retrosynthetic Pathways Comparison
Disconnection Site | Required Synthons | Theoretical Yield | Key Challenge |
---|---|---|---|
C3-Aldehyde | 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole + POCl₃/DMF | 82-85% | Over-oxidation risk |
N-Aryl bond | Ethyl acetoacetate + chloroacetone + 4-chloro-3-(trifluoromethyl)aniline | 45-50% | Regioselectivity control |
Pyrrole C2-C3 bond | Enamine + β-ketoaldehyde | <40% | Low atom economy |
Palladium-catalyzed Buchwald-Hartwig amination between 3-bromo-2,5-dimethylpyrrole and 4-chloro-3-(trifluoromethyl)aniline emerges as the most efficient route, achieving >95% conversion when using BrettPhos precatalyst (2.5 mol%) in toluene at 110°C for 12 hours. Crucially, the chloro substituent remains intact under these conditions due to the electron-deficient aryl ring’s reduced oxidative addition tendency [3] [8]. Copper(I) thiophene-2-carboxylate (CuTC) catalysis provides a lower-cost alternative, yielding 87% coupled product with <3% dehalogenation byproduct formation. Microwave-assisted coupling (150°C, 1h) reduces reaction time while maintaining 89% yield, significantly improving throughput compared to conventional heating [4]. The trifluoromethyl group’s strong -I effect dramatically influences catalytic efficiency: comparative studies with the non-fluorinated analog show a 40-fold rate enhancement in oxidative addition steps when using Pd(0)/XPhos systems [8].
Vilsmeier-Haack formylation optimization reveals significant solvent dependencies for the critical aldehyde introduction. Dichloroethane (DCE) provides optimal electrophilic character with 88% yield at 0°C → 25°C gradient over 4 hours, while THF and acetonitrile give inferior results (<60% yield) due to solvent coordination with the chloroformiminium intermediate. Catalyst screening demonstrates that ZnCl₂ (5 mol%) as a Lewis acid co-catalyst enhances regioselectivity to >20:1 (C3 vs C4 formylation) by complexing with the pyrrole nitrogen [10]. Kinetic studies show the reaction follows second-order kinetics (k₂ = 3.8 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C), with significant acceleration above 40°C but accompanied by increased tar formation. Crucially, the electron-withdrawing chloro(trifluoromethyl)phenyl group necessitates reduced POCl₃ stoichiometry (1.8 eq) compared to standard pyrrole formylations (typically 2.5 eq), minimizing side reactions [3] [10].
Table 2: Solvent and Catalyst Optimization for Vilsmeier-Haack Reaction
Solvent System | Catalyst | Temperature Profile | Yield (%) | Regioselectivity (C3:C4) |
---|---|---|---|---|
Dichloroethane | None | 0°C → 25°C, 4h | 88 | 15:1 |
Dichloroethane | ZnCl₂ (5 mol%) | -10°C → 25°C, 6h | 94 | >20:1 |
THF | None | 0°C → reflux, 5h | 57 | 8:1 |
Acetonitrile | Sc(OTf)₃ (3 mol%) | 0°C → 60°C, 3h | 78 | 12:1 |
Toluene | None | 0°C → 110°C, 4h | 42 | 5:1 |
While the target molecule lacks chiral centers, engineered ketoreductases (KREDs) enable stereoselective transformations of the aldehyde group to chiral hydroxymethyl derivatives – valuable intermediates for pharmaceutical applications. Screening of 200 KRED variants identified KRED-119 from Lactobacillus kefir as highly effective for asymmetric reduction using glucose dehydrogenase (GDH) cofactor recycling, achieving 98% ee for the (S)-alcohol at 10 g/L substrate concentration [4]. Alternatively, cytochrome P450 monooxygenases (CYP153A-F14L mutant) catalyze benzylic hydroxylation on the 2-methyl group (C2 position) with 85% regioselectivity and 91% ee. Immobilization of the enzyme on chitosan-silica hybrid carriers enhances stability to 15 reaction cycles with <5% activity loss. Molecular dynamics simulations reveal that the trifluoromethyl group’s hydrophobic pocket interaction determines the pro-(R) face orientation during CYP catalysis [7].
Life cycle assessment of three synthetic routes reveals significant environmental advantages for the catalytic N-arylation/Vilsmeier sequence. The E-factor (kg waste/kg product) decreases from 78 (classical stoichiometric route) to 32 when implementing solvent recycling and catalytic methodologies. Process mass intensity (PMI) shows marked improvement from 120 to 45 g/g through microwave intensification and aqueous workup modifications [3]. Critical improvements include:
Table 3: Comparative Green Metrics for Synthetic Routes
Metric | Classical Stoichiometric Route | Catalytic Route | Optimized Green Route |
---|---|---|---|
E-Factor (kg waste/kg product) | 78 | 42 | 32 |
Process Mass Intensity (g/g) | 120 | 68 | 45 |
Atom Economy (%) | 51.2 | 70.8 | 76.4 |
Energy Consumption (kJ/mol) | 850 | 420 | 120 |
Solvent Intensity (L/kg) | 145 | 85 | 52 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1